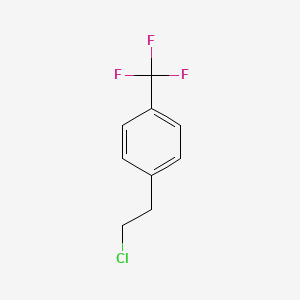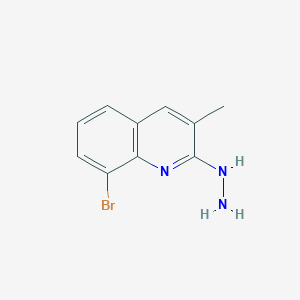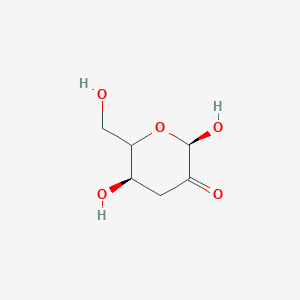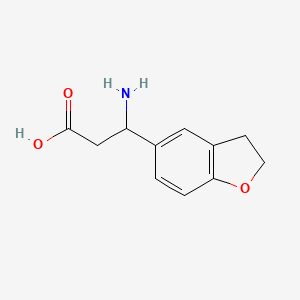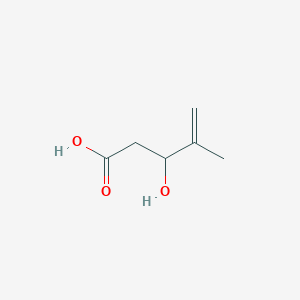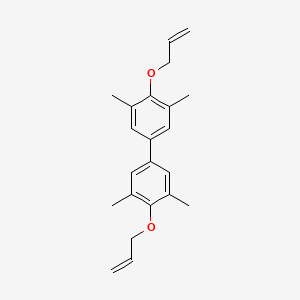
3,3',5,5'-Tetramethyl-4,4'-diallyloxybiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,5,5’-Tetramethyl-4,4’-diallyloxybiphenyl: is an organic compound with the molecular formula C22H26O4 It is a derivative of biphenyl, characterized by the presence of four methyl groups and two diallyloxy groups attached to the biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetramethyl-4,4’-diallyloxybiphenyl typically involves the following steps:
Starting Materials: The synthesis begins with 3,3’,5,5’-Tetramethylbiphenyl-4,4’-diol.
Alkylation: The diol is subjected to alkylation using allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 3,3’,5,5’-Tetramethyl-4,4’-diallyloxybiphenyl.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,3’,5,5’-Tetramethyl-4,4’-diallyloxybiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Substitution: The allyloxy groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of tetramethylbiphenylquinone derivatives.
Reduction: Formation of tetramethylbiphenyl-4,4’-diol derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3,3’,5,5’-Tetramethyl-4,4’-diallyloxybiphenyl has several scientific research applications:
Materials Science: Used as a precursor in the synthesis of advanced materials, including polymers and resins with enhanced thermal and mechanical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and as a component in coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 3,3’,5,5’-Tetramethyl-4,4’-diallyloxybiphenyl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and oxidative stress, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3,3’,5,5’-Tetramethyl-4,4’-dihydroxybiphenyl: A closely related compound with hydroxyl groups instead of allyloxy groups.
3,3’,5,5’-Tetramethylbenzidine: Another similar compound used as a chromogenic substrate in biochemical assays.
Uniqueness
3,3’,5,5’-Tetramethyl-4,4’-diallyloxybiphenyl:
This detailed article provides a comprehensive overview of 3,3’,5,5’-Tetramethyl-4,4’-diallyloxybiphenyl, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C22H26O2 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
5-(3,5-dimethyl-4-prop-2-enoxyphenyl)-1,3-dimethyl-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C22H26O2/c1-7-9-23-21-15(3)11-19(12-16(21)4)20-13-17(5)22(18(6)14-20)24-10-8-2/h7-8,11-14H,1-2,9-10H2,3-6H3 |
Clave InChI |
IWKVXLRKVGISRL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OCC=C)C)C2=CC(=C(C(=C2)C)OCC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





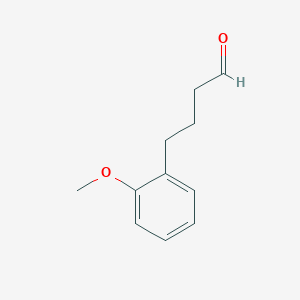
![3,6-Dioxabicyclo[3.1.0]hexane, 2H-1-benzopyran-2-one deriv.](/img/structure/B12436248.png)
![Ethyl 2-benzyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12436252.png)
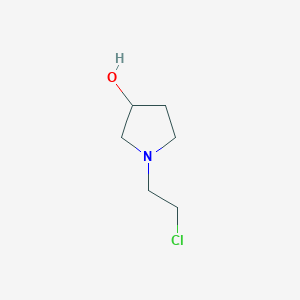
![(1S,5S,9S)-5-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-14-carboxylic acid](/img/structure/B12436275.png)
![1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12436276.png)
